![molecular formula C18H18F3N3O3S B2666893 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309733-35-3](/img/structure/B2666893.png)

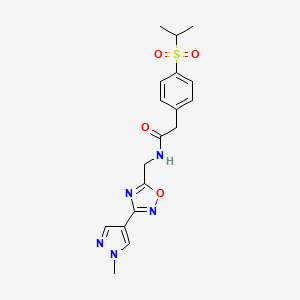

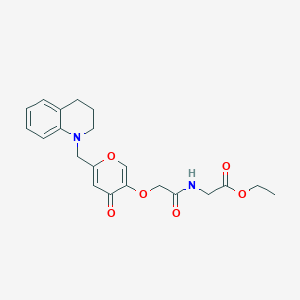

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C18H18F3N3O3S . It includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-(trifluoromethyl)phenyl group, and a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group .Applications De Recherche Scientifique

Synthesis and Characterization

Pyrazole derivatives are synthesized and characterized through a variety of methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, with structures often confirmed by single crystal X-ray diffraction studies. These compounds demonstrate a range of conformational features, such as dihedral angles between pyrazole and thiophene rings indicating twisted conformations, and are stabilized by intermolecular hydrogen bonds forming three-dimensional supramolecular assemblies. Such detailed structural analyses are crucial for understanding the chemical behavior and potential reactivity of these compounds in various applications (Kumara et al., 2018).

Molecular Docking and QSAR Studies

The biological activities of pyrazole derivatives are often explored through molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches help identify potential interactions with biological targets, such as receptors or enzymes, predicting the compounds' efficacy in therapeutic applications. For example, certain pyrazole derivatives have been evaluated for their cannabinoid receptor affinity, providing insights into their potential use in pharmacological research (Silvestri et al., 2008).

Antimicrobial and Antifungal Activities

Many pyrazole derivatives exhibit antimicrobial and antifungal activities, making them candidates for the development of new therapeutic agents. Studies often involve in vitro assays against a range of pathogens to determine the compounds' efficacy and potential as antimicrobial or antifungal agents. For instance, certain compounds have shown higher activity against phytopathogenic fungi than standard treatments, indicating their potential in agricultural applications as well (Du et al., 2015).

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of interest, with some compounds evaluated for their cytotoxic activities against various cancer cell lines. These studies help in understanding the structure-activity relationships and in designing more effective anticancer agents. Novel pyrazole derivatives have been synthesized and tested for their in vitro antimicrobial potential, demonstrating significant activity against both bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Sharshira & Hamada, 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c19-18(20,21)11-4-6-12(7-5-11)22-17(25)16-14-2-1-3-15(14)23-24(16)13-8-9-28(26,27)10-13/h4-7,13H,1-3,8-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIDEHYHEIMJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)